Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with appropriate reagents to introduce the oxazolidinone group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazolidinone moiety or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with a different substituent, highlighting the versatility of the piperidine scaffold.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another related compound used as a pharmaceutical intermediate.
Uniqueness
Tert-butyl 4-(5-methyl-2-oxooxazolidin-3-yl)piperidine-1-carboxylate is unique due to the presence of the oxazolidinone moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-16(13(18)19-10)11-5-7-15(8-6-11)12(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBOTOWXNKJGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.